molecular formula C29H30N4O4 B2977748 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 893993-16-3

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2977748
CAS No.: 893993-16-3
M. Wt: 498.583
InChI Key: OQGAQYNOWXIHAF-UHFFFAOYSA-N
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Description

N-[2-(5,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a structurally complex molecule featuring a 5,8-dimethyl-2-oxoquinoline core linked via an ethyl chain to an indole moiety substituted with a pyrrolidinone-acetamide group. This hybrid architecture combines heterocyclic systems known for bioactivity, including quinoline (implicated in kinase inhibition) and indole (common in neurotransmitter and anticancer analogs) frameworks .

Properties

CAS No.

893993-16-3

Molecular Formula

C29H30N4O4

Molecular Weight

498.583

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

InChI

InChI=1S/C29H30N4O4/c1-18-9-10-19(2)26-22(18)15-20(28(36)31-26)11-12-30-29(37)27(35)23-16-33(24-8-4-3-7-21(23)24)17-25(34)32-13-5-6-14-32/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,30,37)(H,31,36)

InChI Key

OQGAQYNOWXIHAF-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered interest in the scientific community due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological macromolecules. Quinoline derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo have been evaluated for their efficacy against various bacterial strains. The mechanism often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

CompoundTargetIC50 (μM)
13eE. coli DNA gyrase0.0017
9eMCF-7 cancer cells16.89

2. Anticancer Activity

The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated that it can induce cytotoxicity in several cancer cell lines, including breast cancer (MCF-7) and others. The mechanism involves interference with cell cycle progression and apoptosis induction.

3. Anti-inflammatory Effects

Quinoline derivatives have been investigated for their anti-inflammatory effects as well. The compound may inhibit key inflammatory pathways by modulating the activity of specific enzymes involved in inflammation.

The mechanism of action for N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo involves:

  • Enzyme Inhibition : The compound can bind to and inhibit enzymes such as DNA gyrase and topoisomerases, which are critical for DNA replication and repair.
  • DNA Intercalation : It may intercalate into DNA strands, disrupting normal function and leading to cell death.
  • Modulation of Signaling Pathways : The compound can influence various signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have documented the biological activity of related quinoline compounds:

  • Cytotoxicity against MCF-7 Cells : A study found that derivatives like compound 9e exhibited potent cytotoxicity with an IC50 value of 16.89 μM against MCF-7 cells .
  • Inhibition of EGFR : Another investigation reported that certain quinoline derivatives showed significant inhibition of the epidermal growth factor receptor (EGFR), a target in cancer therapy .

Recent Advances

Recent research has focused on modifying the quinoline structure to enhance its biological activity:

  • Synthesis Variants : New structure-modified quinolinones have been synthesized and evaluated for their biological activities, revealing a diverse reactivity profile .
  • Antimicrobial Testing : Quinoline derivatives have been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual quinoline-indole system, differentiating it from simpler 2-oxoindoline derivatives (Table 1). Key analogues include:

Compound ID Core Structure Substituents Activity/Property* Source
Target Compound Quinoline + Indole 5,8-Dimethylquinoline; pyrrolidinylethyl-indole N/A N/A
(E)-2-(2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, ID 50) Indole Quinolin-6-yl; trifluoromethylphenyl 5.849
2 () 2-Oxoindoline Phenethyl Not reported
Acetamide, 2-(indol-3-ylidene)-N,N-dimethyl () Indole Dimethylamino Not reported
2-(5-Nitroindol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () Indole 5-Nitro; (R)-1-phenylethyl Not reported

*Activity values from are reported as numerical metrics (exact parameter undefined but likely related to bioactivity or physicochemical properties).

  • Quinoline vs. Aryl Substituents: The target’s quinoline moiety may enhance π-π stacking interactions compared to phenyl (, ID 2) or naphthyl (, ID 49) groups. Compound 50 in , with a quinolin-6-ylmethyl group, shows higher activity (5.849) than naphthalen-2-yl analogues (5.172), suggesting quinoline’s electronic effects improve target engagement .
  • Pyrrolidinyl vs.

Physicochemical and Bioactivity Profiles

  • For example, trifluoromethylphenyl-substituted indoles (ID 50) exhibit high activity (5.849), indicating electron-withdrawing groups may enhance potency .

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